molecular formula C23H20N4O3 B3205581 N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1040650-28-9

N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B3205581
CAS No.: 1040650-28-9
M. Wt: 400.4 g/mol
InChI Key: AZKUOIQQYQXTQM-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is an organic compound with a complex structure that is potentially significant in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide generally involves multi-step reactions. One common approach includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by subsequent reactions to introduce the pyridinyl and acetamide groups. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: : Industrial production of this compound would likely require optimization of reaction conditions for scalability. This includes the selection of cost-effective reagents, energy-efficient processes, and measures to minimize by-products and waste. Pilot-scale reactions may be conducted to determine the feasibility of large-scale production.

Chemical Reactions Analysis

Types of Reactions: : N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide can undergo various types of reactions, including oxidation, reduction, and substitution reactions. For instance, the oxadiazole ring may be susceptible to nucleophilic substitution reactions, while the pyridine moiety could undergo electrophilic aromatic substitution.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary but often involve the use of inert atmospheres, temperature control, and specific solvents to facilitate the desired transformations.

Major Products: : Major products formed from these reactions can include derivatives where functional groups are added to the oxadiazole or pyridine rings, leading to compounds with potentially novel properties and applications.

Scientific Research Applications

Chemistry: : In chemistry, N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is studied for its unique chemical properties and reactivity patterns. It serves as a model compound for understanding the behavior of heterocyclic systems in organic synthesis.

Biology and Medicine: : This compound may have applications in medicinal chemistry, particularly in the development of new pharmaceutical agents. Its structural components suggest potential interactions with biological targets, making it a candidate for drug design and discovery.

Industry: : In industrial applications, this compound could be used as a precursor or intermediate in the synthesis of more complex molecules, including agrochemicals, dyes, and materials with specialized properties.

Mechanism of Action

The mechanism by which N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide exerts its effects is closely related to its ability to interact with specific molecular targets. Its oxadiazole and pyridine moieties can form various non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces, with target proteins and enzymes. These interactions may modulate biological pathways, resulting in therapeutic or biological effects.

Comparison with Similar Compounds

N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide can be compared to other heterocyclic compounds such as benzoxazoles, benzothiazoles, and pyridyl-oxadiazoles. What sets it apart is the presence of both oxadiazole and pyridine rings, which provides a unique combination of electronic and steric properties.

Similar Compounds

  • Benzoxazole derivatives

  • Benzothiazole derivatives

  • Pyridyl-oxadiazole derivatives

Each of these compounds shares certain structural features with this compound but differs in their specific ring structures and substituents, which can significantly influence their chemical and biological properties.

Hope this scratches the surface of your interest in this compound!

Properties

IUPAC Name

N-benzyl-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-16-9-11-18(12-10-16)21-25-22(30-26-21)19-8-5-13-27(23(19)29)15-20(28)24-14-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKUOIQQYQXTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Reactant of Route 2
N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Reactant of Route 3
N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Reactant of Route 4
N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Reactant of Route 5
N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Reactant of Route 6
N-benzyl-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

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